molecular formula C22H20N6O2 B12316638 N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide

N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide

Cat. No.: B12316638
M. Wt: 400.4 g/mol
InChI Key: GRKDQSJJVVIXFN-UHFFFAOYSA-N
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Description

N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[74002,7]trideca-2(7),3,5,8-tetraene-4-carboxamide is a complex heterocyclic compound It is characterized by its unique tricyclic structure, which includes a pyrazole ring, a triazine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic acid N-aryl (N,N-diethyl)amides with salicylaldehyde and thiourea in ethanol, using a sodium-bisulfate catalyst . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often require controlled temperatures and specific solvents to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is believed to be due to its ability to inhibit certain enzymes involved in the inflammatory process . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[74002,7]trideca-2(7),3,5,8-tetraene-4-carboxamide apart from similar compounds is its specific tricyclic structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C22H20N6O2

Molecular Weight

400.4 g/mol

IUPAC Name

N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide

InChI

InChI=1S/C22H20N6O2/c1-14-10-23-22(30)19-9-16-7-8-18(26-20(16)28(14)19)21(29)25-17-11-24-27(13-17)12-15-5-3-2-4-6-15/h2-9,11,13-14H,10,12H2,1H3,(H,23,30)(H,25,29)

InChI Key

GRKDQSJJVVIXFN-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)C2=CC3=C(N12)N=C(C=C3)C(=O)NC4=CN(N=C4)CC5=CC=CC=C5

Origin of Product

United States

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